Fumaric acid

Catalog No.
S528543
CAS No.
110-17-8
M.F
C4H4O4
C4H4O4
COOH-CH=CHCOOH
M. Wt
116.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumaric acid

CAS Number

110-17-8

Product Name

Fumaric acid

IUPAC Name

(E)-but-2-enedioic acid

Molecular Formula

C4H4O4
C4H4O4
COOH-CH=CHCOOH

Molecular Weight

116.07 g/mol

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+

InChI Key

VZCYOOQTPOCHFL-OWOJBTEDSA-N

SMILES

C(=CC(=O)O)C(=O)O

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
7000 mg/L (at 25 °C)
Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone
Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene
in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g
Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia.
In water, 7X10-3 mg/L at 25 °C
7.0 mg/mL
Solubility in water, g/100ml at 25 °C: 0.63 (poor)
insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.

Synonyms

ammonium fumarate, fumaric acid, Furamag, mafusol, magnesium fumarate, sodium fumarate

Canonical SMILES

[H+].[H+].C(=CC(=O)[O-])C(=O)[O-]

Isomeric SMILES

[H+].[H+].C(=C/C(=O)[O-])\C(=O)[O-]

Description

The exact mass of the compound Fumaric acid is 116.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)7000 mg/l (at 25 °c)soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetonesoluble in alcohol 5.76 g/100 g at 30 °c. insoluble in chloroform and benzenein 100 g 95% alcohol at 30 °c: 5.76g; in 100 g acetone at 30 °c: 1.72 g; in 100 g ether at 25 °c: 0.72 galmost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia.in water, 7x10-3 mg/l at 25 °c7.0 mg/mlsolubility in water, g/100ml at 25 °c: 0.63 (poor)insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760395. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Fumarates - Supplementary Records. It belongs to the ontological category of C4-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Molecular Structure Analysis

Fumaric acid has a relatively simple molecular structure with four carbon atoms, four hydrogen atoms, and four oxygen atoms. The key feature is the presence of a double bond between the second and third carbon atoms, with a carboxylic acid group (COOH) attached to each end. This double bond exists in the trans configuration, meaning the two hydrogen atoms are on opposite sides of the double bond, differentiating it from its cis isomer, maleic acid [].

This trans configuration is crucial for the biological activity of fumaric acid, allowing for specific interactions with enzymes in the citric acid cycle [].


Chemical Reactions Analysis

Fumaric acid participates in various chemical reactions, including:

  • Synthesis

    Fumaric acid can be produced naturally through the citric acid cycle in living organisms or obtained industrially via fermentation using Rhizopus species [].

  • Esterification

    Fumaric acid reacts with alcohols in the presence of an acid catalyst to form fumarate esters []. These esters have applications in drug delivery and polymer synthesis.

  • Addition reactions

    Due to the presence of the double bond, fumaric acid can undergo addition reactions with various reagents. For example, it can react with bromine to form 2,3-dibromosuccinic acid [].

Balanced Chemical Equation for Esterification:

HO₂CCH=CHCO₂H + CH₃OH → CH₃OCOCH=CHCO₂H + H₂O (Fumaric Acid + Methanol → Methyl Fumarate + Water) []


Physical And Chemical Properties Analysis

  • Appearance: White, crystalline solid [].
  • Melting point: 286-289 °C [].
  • Boiling point: Decomposes above 300 °C [].
  • Solubility: Soluble in water (20.7 g/L at 25 °C), slightly soluble in ethanol [].
  • pKa values: pKa1 (3.03) and pKa2 (4.44) [].
  • Stability: Relatively stable under acidic conditions, but can decompose at high temperatures [].

Fumaric acid plays a vital role in cellular metabolism. It is an intermediate metabolite within the citric acid cycle, also known as the Krebs cycle. In this cycle, fumaric acid is converted to L-malic acid by the enzyme fumarase. This conversion is essential for energy production within cells.

Fumaric acid has also been studied for its potential therapeutic effects in various diseases. Studies suggest it may improve muscle function in conditions like multiple sclerosis by modulating cellular signaling pathways []. The exact mechanism of action in these cases is still under investigation.

Fumaric acid is generally considered safe for consumption in the amounts typically found in food or used as a food additive. However, high doses may cause irritation to the skin, eyes, and respiratory tract [].

  • Acute oral toxicity (rat): LD50 > 2000 mg/kg [].
  • Flammability: Fumaric acid is combustible but difficult to ignite.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses.
DryPowder; Liquid; OtherSolid
White crystalline powder or granules
Solid
ODOURLESS COLOURLESS CRYSTALLINE POWDER.
white odourless granules or leafy crystals; virtually odourless with tart acid taste

Color/Form

Needles, monoclinic prisms or leaflets from water
Colorless crystals
WHITE CRYSTALLINE POWDER

XLogP3

-0.3

Exact Mass

116.01

Boiling Point

329 °F at 1.7 mm Hg ; sublimes (NTP, 1992)
522 °C
Sublimes at 200 °C

Flash Point

273 °C (open cup)
230 °C (closed cup)
273 °C

Density

1.635 at 68 °F (USCG, 1999)
1.635 g/cu cm at 20 °C
Density (at 20 °C): 1.64 g/cm³

LogP

0.46
-0.48 (LogP)
log Kow = 0.46
0.46
0.46 (estimated)

Odor

Odorless

Appearance

Solid powder

Melting Point

572 to 576 °F (NTP, 1992)
287 dec °C
286-302 °C (closed capillary, rapid heating)
287 °C decomposes
549°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

88XHZ13131

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Biktarvy is indicated for the treatment of adults infected with human immunodeficiency virus 1 (HIV 1) without present or past evidence of viral resistance to the integrase inhibitor class, emtricitabine or tenofovir.

Therapeutic Uses

Fumaric acid is used in oral pharmaceutical formulations and food products, and is generally regarded as a relatively nontoxic and nonirritant material.
Fumaric acid preparations are used as long term and effective treatment of psoriasis. /Fumaric acid preparation/
/EXPERIMENTAL THERAPY/ Fumaric acid and its esters (FAE) ... are already in use for treatment of psoriasis and are known to have an immunomodulatory effect ... A phase II clinical study in relapsing-remitting multiple sclerosis (RRMS) patients with the modified fumaric acid ester BG-12 showed as "proof of principle" in a frequent MRI design that FAE significantly reduce the number of gadolinium-enhancing lesions after 24 weeks of treatment. Further phase III studies have been started to explore the long-term efficacy of this substance ...
/EXPERIMENTAL THERAPY/ Oral treatment of psoriasis on an outpatient basis, using a preparation containing fumaric acid derivatives, was evaluated as initial monotherapy (3 months) and as long-term basic therapy (12-14 months) in 13 and 11 patients, respectively. The course of the disease was analysed in each individual case. After completion of both parts of the trial, half of the patients that had only responded poorly to conventional antipsoriatic therapy showed a significant improvement which occurred after several weeks of treatment. In 4 patients the medication had to be stopped because of abdominal pain. No severe side effects, particularly of renal, hepatic or hematological nature, could be established. Studies in mice and rats disclosed only a low acute toxicity of the fumaric acid derivatives used. In additional analyses, hypotheses were dealt with concerning the mechanism of action of fumaric acid in psoriasis. To establish fumaric acid derivatives in the treatment of psoriasis, studies on chronic toxicity and pharmacokinetics will have to be conducted. Further clinical trials should evaluate a single fumaric acid derivative instead of mixtures. /Fumaric acid derivatives/

ATC Code

J05AR
D - Dermatologicals
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AX - Other antipsoriatics for topical use
D05AX01 - Fumaric acid

Vapor Pressure

1.54X10-4 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Impurities

20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash

Other CAS

110-17-8
6915-18-0

Wikipedia

Fumaric_acid

Drug Warnings

Fumaric acid ...is generally regarded as a relatively nontoxic and nonirritant material. However, acute renal falure and other adverse reactions have occurred following the topical and systemic therapeutic use of fumaric acid and fumaric acid derivatives in the treatment of psoriasis or other skin disorders. Other adverse effects of oral therapy have included disturbances of liver function, gastrointestinal effects, and flushing.
Two patients who developed acute renal failure during therapy with fumaric acid esters /are discussed/. Histologic findings after renal biopsy in one patient were compatible with the diagnosis of acute tubular necrosis, and renal function was restored after cessation of the medication. The histologic diagnosis in the other patient was tubulo-interstitial nephritis, possibly reactive to acute tubular necrosis. The recovery of renal function was incomplete after 9 months. Two other patients had deterioration of renal function and proteinuria during therapy with fumaric acid-esters. The symptoms were completely reversible in one patient after discontinuation of the medication, and incompletely reversible in the other.
24 days after starting treatment of psoriasis with fumaric acid derivatives (0.8-1.0 g orally, plus unknown quantities locally) a 21-year-old woman developed acute oliguric renal failure with a rise of serum creatinine levels to 1094 mmol/L (12.4 mg/dL). Deterioration of renal function had been preceded by severe abdominal symptoms with nausea, vomiting and colicky pain. On admission to hospital she was dehydrated with hyponatremia and hypokalemia. There was glomerular microhematuria, increased excretion of renal epithelia, and tubular proteinuria. Renal biopsy demonstrated acute tubular damage with vacuolization of proximal epithelia, dilated tubules and scattered necroses. After intermittent hemodialysis (13 courses over two weeks) renal function gradually recovered, as demonstrated at a follow-up examination four months after discharge. /Fumaric acid derivatives/
Apart from gastrointestinal, dermatological and hematological side-effects, transient renal damage was observed during treatment with fumaric acid. The case of a 38 year old woman who was treated with fumaric acid (420 mg bid) for 5 years before she complained of fatigue and weakness. According to clinical laboratory she had developed severe proximal tubular damage. Hypophosphatemia, glycosuria and proteinuria persisted although medication was stopped immediately. /Fumaric acid preparation/

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food additives -> Flavoring Agents
Human drugs -> Biktarvy -> EMA Drug Category
Antivirals for systemic use -> Human pharmacotherapeutic group
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

Commercially, fumaric acid may be prepared from glucose by the action of fungi such as Rhizopus nigricans, as a by-product in the manufacture of maleic and phthalic anhydrides, and by the isomerization of maleic acid using heat or a catalyst. On the laboratory scale, fumaric acid can be prepared by the oxidation of furfural with sodium chlorate in the presence of vanadium pentoxide.
Maleic acid or maleic anhydride, especially the maleic acid-containing wash water from the production of maleic anhydride or phthalic anhydride, serves as starting material for the manufacture of fumaric acid. The maleic acid concentration should be at least 30%. Maleic acid is converted almost quantitatively by thermal or catalytic isomerization into the sparingly soluble fumaric acid, which is recovered by filtration. Various substances have been proposed as catalysts: mineral acids (e.g., hydrochloric acid); sulfur compounds such as thiocyanates, thiazoles, thiosemicarbazides, thioureas; or bromine compounds in combination with peroxides (e.g., persulfate). Thiourea is most commonly used in practice. The maleic acid-containing wash water contains impurities that can affect quality and yield. This problem can be largely avoided (1) by thermal pretreatment of the wash water, (2) by adding urea if thiourea is used as catalyst, and (3) by addition of sulfites or passaged of sulfur dioxide and addition of mineral acids. The crude fumaric acid obtained is purified by recrystallization from water, combined with purification by active charcoal. Losses during purification are about 10%.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Textiles, apparel, and leather manufacturing
2-Butenedioic acid (2E)-: ACTIVE

Analytic Laboratory Methods

... DETECTED IN AIR BY GAS CHROMATOGRAPHY AFTER METHYLATION WITH BORON TRIFLUORIDE.
An HPLC method is described for the determination of organic acids incl fumaric acid in cheese.
Organic polybasic acids incl fumaric acid were determined in foods by gas liquid chromatography.
A method is given for the determination of carboxylic acids incl fumaric acid in fruit juices and wines by high-performance liquid chromatography.
An ion chromatographic system was developed for routine measurement of carboxylic acids with carbon numbers up to C8 in precipitation samples. The system combines online sample preconcentration on a low capacity anion exchange resin with separation by ion exclusion and subsequent detection by UV absorption. ... Fumaric acid was found to have a retention time of 22.3 min.

Storage Conditions

The bulk material should be stored in a well-closed container in a cool, dry place.
Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

Interactions

The inhibitory effect of fumaric acid (FA) on hepatocarcinogenesis was examined in mice fed thioacetamide (TAA). A group of male ICR mice was fed TAA at a level of 0.035% in the diet for 40 weeks and then fed a basal diet for 48 weeks. Hepatic tumors developed in 11 of the 24 animals of this group and they were diagnosed as hepatocellular carcinomas. However, cirrhotic lesions and the enlargement of hepatocyte nucleoli were not as marked in mice as in previous findings in rats fed TAA. The effect of FA on the carcinogenesis was examined in a group of mice fed this compound at a level of 1% in a basal diet after ingestion of TAA. The inhibitory effect of FA on TAA carcinogenesis was so marked that no hepatic carcinomas were found in any of the 15 animals fed FA in combination with TAA.
The ability of a substance to reduce the yield of azoxymethane (AOM)-induced foci in the colon of male Fischer 344 rats, was evaluated as a screening assay for chemopreventive agents. Twenty-eight test agents were administered continuously in the diet from the start of the experiments until the animals were killed 35 days later. AOM was sc administered either as 15 mg/kg bw on days 7 and 14 or as 30 mg/kg bw on day 7 of the experiment. Foci of aberrant crypts were evaluated in whole mounts of methylene blue-stained colons. AOM induced twice as many foci when administered between 8.40 and 11.00 a.m. than between 2.45 and 5.55 p.m. Calcium salts of carbonate, chloride and glucarate decreased the yield of AOM-induced foci while the acidic salts of lactate and phosphate did not inhibit the formation of foci. Dimethyl-fumarate, fumaric acid, genistein, piroxicam, simethicone, sodium suramin and sulindac reduced the yield of AOM-induced foci of aberrant crypts, with genistein being the most potent ...
The liver of mice treated with mitomycin C showed perinuclear irregularity, aggregation of chromatin, and abnormal cytoplasmic organelles. The concurrent admin of fumaric acid reduced the incidence of such deleterious changes. The action of fumaric acid against mitomycin C intoxication was even more apparent in the kidney.
Fumaric acid when reacted with chlorine in an aqueous soln was not mutagenic when tested in the Ames test using Salmonella typhimurium TA 100. When a 50/50 by vol methanol/water mixture was used for chlorination, fumaric acid was mutagenic with a peak at 3 equivalents of chlorine per mole.
For more Interactions (Complete) data for Fumaric acid (9 total), please visit the HSDB record page.

Stability Shelf Life

Fumaric acid is stable although it is subject to degradation by both aerobic and anaerobic microorganisms. When heated in sealed vessels with water at 150 - 170 °C it forms DL-malic acid.

Dates

Modify: 2023-08-15
1: Wei L, Liu J, Qi H, Wen J. Engineering Scheffersomyces stipitis for fumaric acid production from xylose. Bioresour Technol. 2015;187:246-254. doi: 10.1016/j.biortech.2015.03.122. Epub 2015 Mar 31. PubMed PMID: 25863201.
2: Liu Y, Song J, Tan T, Liu L. Production of fumaric acid from L-malic acid by solvent engineering using a recombinant thermostable fumarase from Thermus thermophilus HB8. Appl Biochem Biotechnol. 2015 Mar;175(6):2823-31. doi: 10.1007/s12010-014-1468-z. Epub 2015 Jan 6. PubMed PMID: 25561060.
3: Chen X, Wu J, Song W, Zhang L, Wang H, Liu L. Fumaric acid production by Torulopsis glabrata: engineering the urea cycle and the purine nucleotide cycle. Biotechnol Bioeng. 2015 Jan;112(1):156-67. doi: 10.1002/bit.25334. Epub 2014 Oct 10. PubMed PMID: 25060134.
4: Haghikia A, Linker R, Gold R. [Fumaric acid as therapeutic agent for multiple sclerosis]. Nervenarzt. 2014 Jun;85(6):720-6. doi: 10.1007/s00115-014-4005-y. Review. German. PubMed PMID: 24668400.
5: Song CW, Lee SY. Combining rational metabolic engineering and flux optimization strategies for efficient production of fumaric acid. Appl Microbiol Biotechnol. 2015 Oct;99(20):8455-64. doi: 10.1007/s00253-015-6816-6. Epub 2015 Jul 21. PubMed PMID: 26194559.
6: Gu S, Xu Q, Huang H, Li S. Alternative respiration and fumaric acid production of Rhizopus oryzae. Appl Microbiol Biotechnol. 2014 Jun;98(11):5145-52. doi: 10.1007/s00253-014-5615-9. Epub 2014 Mar 19. PubMed PMID: 24643733.
7: Liu Y, Xu Q, Lv C, Yan C, Li S, Jiang L, Huang H, Ouyang P. Study of metabolic profile of Rhizopus oryzae to enhance fumaric acid production under low pH condition. Appl Biochem Biotechnol. 2015 Dec;177(7):1508-19. doi: 10.1007/s12010-015-1831-8. Epub 2015 Oct 19. PubMed PMID: 26481229.
8: Fallah Arani S, Balak DM, Neumann HA, Kuipers MV, Thio HB. Treatment of psoriasis with non-registered fumaric acid esters in The Netherlands: a nationwide survey among Dutch dermatologists. J Eur Acad Dermatol Venereol. 2014 Jul;28(7):972-5. doi: 10.1111/jdv.12205. Epub 2013 Jul 3. PubMed PMID: 23822581.
9: Liu H, Wang W, Deng L, Wang F, Tan T. High production of fumaric acid from xylose by newly selected strain Rhizopus arrhizus RH 7-13-9#. Bioresour Technol. 2015 Jun;186:348-350. doi: 10.1016/j.biortech.2015.03.109. Epub 2015 Mar 28. PubMed PMID: 25862014.
10: Li N, Zhang B, Wang Z, Tang YJ, Chen T, Zhao X. Engineering Escherichia coli for fumaric acid production from glycerol. Bioresour Technol. 2014 Dec;174:81-7. doi: 10.1016/j.biortech.2014.09.147. Epub 2014 Oct 7. PubMed PMID: 25463785.
11: Liu Y, Lv C, Xu Q, Li S, Huang H, Ouyang P. Enhanced acid tolerance of Rhizopus oryzae during fumaric acid production. Bioprocess Biosyst Eng. 2015 Feb;38(2):323-8. doi: 10.1007/s00449-014-1272-8. Epub 2014 Sep 5. PubMed PMID: 25190324.
12: Zhou Y, Nie K, Zhang X, Liu S, Wang M, Deng L, Wang F, Tan T. Production of fumaric acid from biodiesel-derived crude glycerol by Rhizopus arrhizus. Bioresour Technol. 2014 Jul;163:48-53. doi: 10.1016/j.biortech.2014.04.021. Epub 2014 Apr 16. PubMed PMID: 24787316.
13: Huang D, Wang R, Du W, Wang G, Xia M. Activation of glycerol metabolic pathway by evolutionary engineering of Rhizopus oryzae to strengthen the fumaric acid biosynthesis from crude glycerol. Bioresour Technol. 2015 Nov;196:263-72. doi: 10.1016/j.biortech.2015.07.104. Epub 2015 Aug 1. PubMed PMID: 26253910.
14: Das RK, Brar SK. Enhanced fumaric acid production from brewery wastewater and insight into the morphology of Rhizopus oryzae 1526. Appl Biochem Biotechnol. 2014 Mar;172(6):2974-88. doi: 10.1007/s12010-014-0739-z. Epub 2014 Jan 28. PubMed PMID: 24469587.
15: Shah MV, van Mastrigt O, Heijnen JJ, van Gulik WM. Transport and metabolism of fumaric acid in Saccharomyces cerevisiae in aerobic glucose-limited chemostat culture. Yeast. 2016 Apr;33(4):145-61. doi: 10.1002/yea.3148. Epub 2016 Feb 15. PubMed PMID: 26683700.
16: Hronská H, Tokošová S, Pilniková A, Krištofíková Ľ, Rosenberg M. Bioconversion of fumaric acid to L-malic acid by the bacteria of the genus Nocardia. Appl Biochem Biotechnol. 2015 Jan;175(1):266-73. doi: 10.1007/s12010-014-1251-1. Epub 2014 Sep 27. PubMed PMID: 25261359.
17: Samanta S, Kar C, Das G. Colorimetric and fluorometric discrimination of geometrical isomers (maleic acid vs fumaric acid) with real-time detection of maleic acid in solution and food additives. Anal Chem. 2015 Sep 1;87(17):9002-8. doi: 10.1021/acs.analchem.5b02202. Epub 2015 Aug 12. PubMed PMID: 26246182.
18: Song CW, Kim DI, Choi S, Jang JW, Lee SY. Metabolic engineering of Escherichia coli for the production of fumaric acid. Biotechnol Bioeng. 2013 Jul;110(7):2025-34. doi: 10.1002/bit.24868. Epub 2013 Mar 1. PubMed PMID: 23436277.
19: Prochaska K, Staszak K, Woźniak-Budych MJ, Regel-Rosocka M, Adamczak M, Wiśniewski M, Staniewski J. Nanofiltration, bipolar electrodialysis and reactive extraction hybrid system for separation of fumaric acid from fermentation broth. Bioresour Technol. 2014 Sep;167:219-25. doi: 10.1016/j.biortech.2014.06.010. Epub 2014 Jun 11. PubMed PMID: 24983693.
20: Remling N, Riede S, Lebzien P, Meyer U, Höltershinken M, Kersten S, Breves G, Flachowsky G, Dänicke S. Effects of fumaric acid on rumen fermentation, milk composition and metabolic parameters in lactating cows. J Anim Physiol Anim Nutr (Berl). 2014 Oct;98(5):968-81. doi: 10.1111/jpn.12152. Epub 2013 Dec 9. PubMed PMID: 24313964.

Explore Compound Types